REACTION_CXSMILES
|
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4,6-dichloro-5-nitro-2-methylmercaptopurine
|
Quantity
|
1.0715 g
|
Type
|
reactant
|
Smiles
|
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
|
Aminoester
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir cold for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with the addition of water
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacua
|
Type
|
CUSTOM
|
Details
|
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4,6-dichloro-5-nitro-2-methylmercaptopurine
|
Quantity
|
1.0715 g
|
Type
|
reactant
|
Smiles
|
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
|
Aminoester
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir cold for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with the addition of water
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacua
|
Type
|
CUSTOM
|
Details
|
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4,6-dichloro-5-nitro-2-methylmercaptopurine
|
Quantity
|
1.0715 g
|
Type
|
reactant
|
Smiles
|
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
|
Aminoester
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir cold for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with the addition of water
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacua
|
Type
|
CUSTOM
|
Details
|
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4,6-dichloro-5-nitro-2-methylmercaptopurine
|
Quantity
|
1.0715 g
|
Type
|
reactant
|
Smiles
|
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
|
Aminoester
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir cold for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with the addition of water
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacua
|
Type
|
CUSTOM
|
Details
|
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |